Glucosylceramide synthase-IN-2

説明

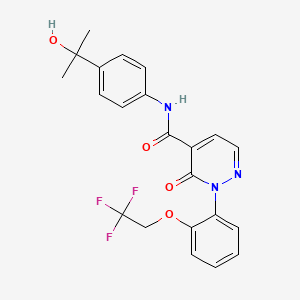

Structure

3D Structure

特性

分子式 |

C22H20F3N3O4 |

|---|---|

分子量 |

447.4 g/mol |

IUPAC名 |

N-[4-(2-hydroxypropan-2-yl)phenyl]-3-oxo-2-[2-(2,2,2-trifluoroethoxy)phenyl]pyridazine-4-carboxamide |

InChI |

InChI=1S/C22H20F3N3O4/c1-21(2,31)14-7-9-15(10-8-14)27-19(29)16-11-12-26-28(20(16)30)17-5-3-4-6-18(17)32-13-22(23,24)25/h3-12,31H,13H2,1-2H3,(H,27,29) |

InChIキー |

CQAPXPSWLDAVEG-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C1=CC=C(C=C1)NC(=O)C2=CC=NN(C2=O)C3=CC=CC=C3OCC(F)(F)F)O |

製品の起源 |

United States |

Foundational & Exploratory

Glucosylceramide Synthase-IN-2: A Technical Whitepaper on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosylceramide synthase (GCS) is a pivotal enzyme in sphingolipid metabolism, catalyzing the transfer of glucose from UDP-glucose to ceramide, the first committed step in the biosynthesis of most glycosphingolipids. This pathway is not only crucial for the formation of essential cell membrane components but is also implicated in various pathological conditions, including lysosomal storage disorders like Gaucher's disease, neurodegenerative diseases such as Parkinson's, and the development of multidrug resistance in cancer.[1] Inhibition of GCS has emerged as a promising therapeutic strategy for these conditions. This technical guide provides an in-depth overview of the mechanism of action of Glucosylceramide synthase-IN-2 (also known as compound T-690), a potent and brain-penetrant GCS inhibitor.

Core Mechanism of Action

This compound is a potent, orally active inhibitor of glucosylceramide synthase.[2] It distinguishes itself from many other GCS inhibitors through its unique, noncompetitive mode of inhibition with respect to both C8-ceramide and UDP-glucose.[2] This suggests that this compound binds to an allosteric site on the GCS enzyme, rather than competing with the substrates at the active site. This noncompetitive binding allows it to effectively inhibit the enzyme's activity regardless of substrate concentration.[2]

The inhibition of GCS by this compound leads to a dose-dependent reduction in the levels of glucosylceramide (GlcCer) and downstream glycosphingolipids. This reduction of substrate accumulation is the primary therapeutic mechanism in diseases like Gaucher's, where the deficiency of the enzyme glucocerebrosidase leads to the harmful buildup of GlcCer.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its closely related precursor, T-036.

| Inhibitor | Target | IC50 | Reference |

| This compound | Human GCS | 15 nM | [2] |

| Mouse GCS | 190 nM | [2] | |

| T-036 | Human GCS | 31 nM | |

| Mouse GCS | 51 nM |

Table 1: In Vitro Inhibitory Potency

| Inhibitor | Parameter | Value | Dose | Species | Reference |

| This compound | Cmax | 416 ng/mL | 5 mg/kg (p.o.) | Mouse | [2] |

| Bioavailability | 31% | 5 mg/kg (p.o.) | Mouse | [2] | |

| Brain Concentration (Cu,brain) | 0.21 µM | 30 mg/kg (p.o.), 1h | Mouse | [2] |

Table 2: Pharmacokinetic Parameters of this compound

| Inhibitor | Tissue | Effect | Dose | Species | Reference |

| This compound | Plasma | Dose-dependent reduction of GlcCer | 30, 100, 300 mg/kg (p.o.) | Mouse | [2] |

| Cerebral Cortex | Dose-dependent reduction of GlcCer | 30, 100, 300 mg/kg (p.o.) | Mouse | [2] | |

| T-036 | Plasma | Reduction of GlcCer | Single oral dose | Mouse | [3] |

| Cerebral Cortex | Reduction of GlcCer | Single oral dose | Mouse | [3] |

Table 3: In Vivo Efficacy

Experimental Protocols

In Vitro Glucosylceramide Synthase (GCS) Enzyme Assay

This protocol is adapted from methods described for the characterization of GCS inhibitors.[4]

-

Preparation of Microsomes:

-

Harvest cells grown to log-phase.

-

Homogenize cells by sonication in a lysis buffer (50 mM Tris-HCl pH 7.4, with protease inhibitors).

-

Isolate microsomes by ultracentrifugation at 129,000 x g for 60 minutes.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing 50 µg of microsomal protein in a final volume of 0.2 mL.

-

The reaction should contain a liposomal substrate composed of C6-ceramide (1.0 mM), phosphatidylcholine (3.6 mM), and brain sulfatides (B1148509) (0.9 mM).

-

Add varying concentrations of this compound to the reaction mixtures.

-

Initiate the reaction by adding UDP-[14C]glucose.

-

Incubate at 37°C for 60 minutes in a shaking water bath.

-

-

Extraction and Quantification:

-

Stop the reaction by adding chloroform (B151607)/methanol (2:1, v/v).

-

Extract the lipids.

-

Separate the radiolabeled glucosylceramide from unreacted substrates using thin-layer chromatography (TLC).

-

Quantify the amount of product formed using a scintillation counter.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular Glucosylceramide Synthase (GCS) Activity Assay

This protocol is based on a method using a fluorescent ceramide analog to measure GCS activity in intact cells.[5]

-

Cell Culture and Treatment:

-

Plate cells (e.g., fibroblasts from Gaucher's disease patients) in a suitable culture dish.

-

Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24-48 hours).

-

-

Labeling with Fluorescent Ceramide:

-

Incubate the treated cells with a fluorescent ceramide analog, such as NBD C6-ceramide, for a specific period (e.g., 2 hours).

-

-

Lipid Extraction:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Extract the cellular lipids using a mixture of chloroform and methanol.

-

-

Analysis by Thin-Layer Chromatography (TLC):

-

Spot the lipid extracts onto a TLC plate.

-

Develop the chromatogram using an appropriate solvent system to separate NBD C6-glucosylceramide from NBD C6-ceramide.

-

-

Quantification:

-

Visualize the fluorescent spots under UV light.

-

Quantify the fluorescence intensity of the product (NBD C6-glucosylceramide) and the remaining substrate.

-

Determine the GCS activity based on the conversion of the fluorescent ceramide to its glucosylceramide derivative.

-

Visualizations

Signaling Pathway

Caption: Inhibition of the Glycosphingolipid Biosynthesis Pathway by this compound.

Experimental Workflow

Caption: Workflow for In Vitro and Cellular Assays of GCS Inhibition.

Logical Relationship

Caption: Logical Framework of GCS-IN-2's Therapeutic Intervention.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]

Glucosylceramide Synthase-IN-2: A Technical Whitepaper on its Discovery, Synthesis, and Biological Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of glycosphingolipids, catalyzing the transfer of glucose from UDP-glucose to ceramide. Its inhibition presents a promising therapeutic strategy for lysosomal storage disorders such as Gaucher disease. This technical guide provides an in-depth overview of a potent, brain-penetrant, and orally active GCS inhibitor, Glucosylceramide synthase-IN-2 (also known as compound T-690). We detail its discovery through a scaffold hopping approach to mitigate off-target effects, provide a putative synthesis protocol, and describe key experimental methodologies for its biological characterization. Furthermore, this document elucidates the role of GCS in relevant signaling pathways, offering a comprehensive resource for researchers in the field of drug discovery and development.

Discovery and Rationale

This compound (T-690) was developed as a potent inhibitor of GCS with an improved safety profile compared to its predecessor, T-036.[1] The discovery process involved a pharmacophore-based scaffold hopping strategy, which successfully mitigated the off-target serotonin (B10506) transporter (SERT) inhibitory activity observed with T-036.[1] This strategic modification resulted in a novel chemical series with a distinct off-target profile, highlighting the efficacy of scaffold hopping in drug discovery.[1]

This compound exhibits potent inhibition of human GCS with an IC50 of 15 nM.[2] It also inhibits the mouse GCS, albeit with a lower potency (IC50 = 190 nM).[2] The inhibitor demonstrates a noncompetitive mechanism of action with respect to both C8-ceramide and UDP-glucose.[2] In cellular assays, it effectively reduces glucosylceramide (GlcCer) levels with an EC50 of 4.4 nM.[1] Importantly, this compound shows good oral bioavailability and brain penetration, making it a promising candidate for treating neurological symptoms associated with glycosphingolipid storage disorders.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity

| Target | Species | IC50 (nM) | Cellular EC50 for GlcCer Reduction (nM) |

| GCS | Human | 15[2] | 4.4[1] |

| GCS | Mouse | 190[2] | N/A |

Table 2: Pharmacokinetic Properties

| Parameter | Value |

| Oral Bioavailability (BA) in mice | 31%[1] |

| Brain Penetration (Kpuu,brain) in mice | 0.26[1] |

Synthesis of this compound

The synthesis of this compound (N-(4-(2-hydroxypropan-2-yl)phenyl)-3-oxo-2-(2-(2,2,2-trifluoroethoxy)phenyl)-2,3-dihydropyridazine-4-carboxamide) can be achieved through a multi-step process. While a detailed, step-by-step protocol has not been publicly disclosed, the following represents a plausible synthetic route based on published reaction schemes and general organic chemistry principles.

Disclaimer: This proposed synthesis is for informational purposes only and has not been experimentally validated. Researchers should consult relevant literature and exercise appropriate safety precautions.

Scheme 1: Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed):

Step 1: Synthesis of the Dihydropyridazinone Intermediate

-

Condensation: To a solution of diethyl malonate in a suitable solvent (e.g., DMF), add sodium hydride portion-wise at 0°C. After stirring for 30 minutes, add the appropriate aryl bromide (e.g., 2-(2,2,2-trifluoroethoxy)phenyl bromide). Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Cyclization: Dissolve the resulting diester in ethanol and add hydrazine monohydrate. Reflux the mixture for 4-6 hours.

-

Purification: Cool the reaction mixture and collect the precipitated dihydropyridazinone by filtration. Wash with cold ethanol and dry under vacuum.

Step 2: Hydrolysis to the Carboxylic Acid

-

Hydrolysis: Suspend the dihydropyridazinone in a mixture of ethanol and aqueous sodium hydroxide. Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Work-up: Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid. Collect the solid by filtration, wash with water, and dry.

Step 3: Amide Coupling to form this compound

-

Activation: To a solution of the pyridazinone-4-carboxylic acid in an anhydrous aprotic solvent (e.g., DMF), add a coupling agent (e.g., HATU or EDCI) and a base (e.g., DIPEA). Stir for 15-30 minutes at room temperature.

-

Coupling: Add a solution of 4-(2-hydroxypropan-2-yl)aniline in the same solvent to the activated acid. Stir the reaction mixture at room temperature overnight.

-

Work-up and Purification: Dilute the reaction mixture with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Key Experimental Protocols

4.1. Glucosylceramide Synthase (GCS) Enzymatic Activity Assay

This protocol is adapted from established methods for measuring GCS activity.[3]

Materials:

-

Enzyme source: Microsomal fraction from cells or tissues overexpressing GCS.

-

Substrates: C6-NBD-ceramide (fluorescent analog) or [14C]-UDP-glucose (radiolabeled).

-

Buffer: 50 mM Tris-HCl, pH 7.4.

-

Liposome (B1194612) preparation: Phosphatidylcholine.

-

Inhibitor: this compound dissolved in DMSO.

-

Reaction termination solution: Chloroform (B151607)/methanol (2:1, v/v).

-

Scintillation cocktail (for radiolabeled assay).

Procedure:

-

Liposome Preparation: Prepare liposomes containing the ceramide substrate by sonication or extrusion.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the enzyme source, liposome preparation, and buffer.

-

Inhibitor Addition: Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures. Pre-incubate for 15 minutes at 37°C.

-

Reaction Initiation: Start the reaction by adding UDP-glucose (either fluorescently labeled or radiolabeled).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding chloroform/methanol.

-

Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases.

-

Quantification:

-

Fluorescent Assay: Analyze the organic phase by HPLC with a fluorescence detector to quantify the fluorescent glucosylceramide product.

-

Radiolabeled Assay: Transfer the aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

4.2. Cellular Glucosylceramide (GlcCer) Quantification by HPLC

This protocol outlines a method for measuring the levels of GlcCer in cultured cells.[4][5]

Materials:

-

Cultured cells treated with this compound or vehicle.

-

Internal standard (e.g., C6-NBD-GlcCer).

-

Solvents: Chloroform, methanol, water.

-

Sphingolipid ceramide N-deacylase (SCDase).

-

OPA (o-phthalaldehyde) derivatizing reagent.

-

HPLC system with a normal-phase column and a fluorescence detector.

Procedure:

-

Cell Lysis and Lipid Extraction:

-

Harvest and lyse the treated cells.

-

Add chloroform/methanol (1:1, v/v) and the internal standard to the cell lysate.

-

Perform a two-phase extraction by adding chloroform and water. Collect the lower organic phase containing the lipids.

-

-

Enzymatic Hydrolysis:

-

Dry the lipid extract and resuspend in a buffer suitable for SCDase.

-

Add SCDase to hydrolyze GlcCer to glucosylsphingosine (B128621) (GlcSph). Incubate at 37°C.

-

-

Derivatization:

-

Stop the enzymatic reaction and extract the GlcSph.

-

Dry the extract and derivatize with OPA reagent to form a fluorescent product.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the OPA-GlcSph using a normal-phase column with an isocratic mobile phase (e.g., n-hexane/isopropanol/water).

-

Detect the fluorescent product using a fluorescence detector (e.g., excitation at 340 nm, emission at 455 nm).

-

-

Quantification:

-

Generate a standard curve using known concentrations of GlcCer.

-

Quantify the amount of GlcCer in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

-

Signaling Pathways

Glucosylceramide synthase plays a crucial role in cellular signaling, primarily by regulating the balance between pro-apoptotic ceramide and pro-survival glycosphingolipids.

5.1. GCS and the Bcl-2/Bax Apoptotic Pathway

Inhibition of GCS leads to an accumulation of its substrate, ceramide. Elevated ceramide levels can trigger the intrinsic apoptotic pathway. Ceramide promotes the activation of the pro-apoptotic protein Bax, which then translocates to the mitochondria. At the mitochondrial outer membrane, Bax oligomerizes to form pores, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in apoptosis. The anti-apoptotic protein Bcl-2 counteracts this process by sequestering Bax and preventing its activation. Thus, by increasing ceramide levels, GCS inhibitors can shift the balance towards apoptosis.

Caption: GCS inhibition promotes apoptosis via the Bcl-2/Bax pathway.

5.2. GCS and c-Src/β-catenin Pathway in Multidrug Resistance

Overexpression of GCS has been implicated in multidrug resistance (MDR) in cancer cells. This is, in part, mediated through the c-Src and β-catenin signaling pathway. Increased GCS activity leads to the accumulation of certain glycosphingolipids which can activate the tyrosine kinase c-Src.[6] Activated c-Src then phosphorylates and stabilizes β-catenin, allowing it to translocate to the nucleus.[7] In the nucleus, β-catenin acts as a transcriptional co-activator, upregulating the expression of MDR-associated genes, such as MDR1 (P-glycoprotein), which encodes a drug efflux pump. By inhibiting GCS, this compound can potentially reverse this mechanism of drug resistance.

Caption: Inhibition of GCS can potentially reverse multidrug resistance.

Conclusion

This compound is a potent and selective inhibitor of GCS with favorable pharmacokinetic properties for central nervous system applications. Its discovery through a rational drug design approach underscores the value of scaffold hopping in optimizing lead compounds. The experimental protocols and signaling pathway diagrams provided in this technical guide offer a valuable resource for researchers investigating GCS inhibition as a therapeutic strategy. Further preclinical and clinical evaluation of this compound is warranted to fully assess its therapeutic potential.

References

- 1. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucosylceramide synthase: assay and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Simultaneous quantification of glucosylceramide and galactosylceramide by HPLC]:Glycoscience Protocol Online Database [jcggdb.jp]

- 5. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase [bio-protocol.org]

- 6. Active Src Elevates the Expression of β-Catenin by Enhancement of Cap-Dependent Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Glucosylceramide Synthase-IN-2: A Technical Guide to a Novel GCS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucosylceramide synthase (GCS), the enzyme responsible for the initial glycosylation of ceramides (B1148491) to form glucosylceramide (GlcCer), is a critical regulator of cellular sphingolipid metabolism. Dysregulation of GCS activity is implicated in a variety of diseases, including lysosomal storage disorders such as Gaucher disease, and in the development of multidrug resistance in cancer. Glucosylceramide synthase-IN-2 (GCS-IN-2), also known as T-690, has emerged as a potent, orally active, and brain-penetrant inhibitor of GCS. This technical guide provides a comprehensive overview of GCS-IN-2, including its biochemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.

Introduction to Glucosylceramide Synthase and its Inhibition

Glucosylceramide synthase (GCS), encoded by the UGCG gene, catalyzes the transfer of glucose from UDP-glucose to ceramide, a pivotal step in the biosynthesis of most glycosphingolipids (GSLs)[1][2]. GSLs are integral components of cellular membranes and are involved in a myriad of cellular processes, including signal transduction, cell-cell recognition, and modulation of membrane protein function.

The balance between pro-apoptotic ceramide and its glycosylated, anti-apoptotic metabolite, GlcCer, is crucial for cell fate.[2] Inhibition of GCS leads to an accumulation of ceramide, which can trigger apoptotic pathways, and a depletion of downstream GSLs. This makes GCS a compelling therapeutic target for diseases characterized by GSL accumulation or ceramide dysregulation. GCS-IN-2 is a novel small molecule inhibitor designed to target this critical enzymatic step.

Biochemical and Pharmacological Profile of GCS-IN-2

GCS-IN-2 (T-690) is a potent inhibitor of both human and murine GCS. Its key pharmacological parameters are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of GCS-IN-2

| Parameter | Species | Value | Reference |

| IC50 | Human GCS | 15 nM | [3][4] |

| Mouse GCS | 190 nM | [3][4] | |

| Inhibition Mode | - | Noncompetitive with C8-ceramide and UDP-glucose | [3] |

Table 2: In Vivo Pharmacological and Pharmacokinetic Properties of GCS-IN-2 in Mice

| Parameter | Condition | Value | Reference |

| GlcCer Reduction | 30 mg/kg, p.o. | Dose-dependent reduction in plasma and cerebral cortex | [5][6][7] |

| 100 mg/kg, p.o. | Dose-dependent reduction in plasma and cerebral cortex | [5][6][7] | |

| 300 mg/kg, p.o. | Dose-dependent reduction in plasma and cerebral cortex | [5][6][7] |

Signaling Pathways Modulated by GCS Inhibition

Inhibition of GCS by compounds like GCS-IN-2 initiates a cascade of cellular events, primarily through the accumulation of ceramide and the depletion of downstream glycosphingolipids. This shift in the ceramide/glucosylceramide balance can induce apoptosis through the intrinsic mitochondrial pathway.

GCS and the Apoptotic Pathway

The inhibition of GCS leads to an increase in intracellular ceramide levels. Elevated ceramide can promote apoptosis by modulating the expression of Bcl-2 family proteins. Specifically, it leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[8][9] This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, and subsequently, the executioner caspase-3, culminating in apoptosis.[10][11][12]

Experimental Protocols

The following protocols are based on the methodologies described in the discovery and characterization of GCS-IN-2 (T-690) and related GCS inhibitors.[5][6][7]

In Vitro GCS Enzyme Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of GCS-IN-2 against GCS.

Materials:

-

Human or mouse GCS enzyme preparation (e.g., microsomal fraction from overexpressing cells)

-

NBD-C6-ceramide (fluorescent substrate)

-

UDP-glucose

-

Assay buffer: 25 mM HEPES (pH 7.4), 1 mM DTT, 10 mM MgCl2

-

GCS-IN-2 stock solution in DMSO

-

96-well microplates

-

Plate reader with fluorescence detection (Excitation/Emission ~466/538 nm)

Procedure:

-

Prepare serial dilutions of GCS-IN-2 in DMSO.

-

In a 96-well plate, add 2 µL of the diluted GCS-IN-2 or DMSO (vehicle control).

-

Add 48 µL of the GCS enzyme preparation in assay buffer to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of a substrate mix containing NBD-C6-ceramide (final concentration, e.g., 10 µM) and UDP-glucose (final concentration, e.g., 25 µM) in assay buffer.

-

Incubate the reaction at 37°C for 60 minutes.

-

Stop the reaction by adding 100 µL of chloroform/methanol (2:1, v/v).

-

Centrifuge the plate to separate the phases.

-

Transfer the upper aqueous phase containing the product (NBD-C6-glucosylceramide) to a new plate.

-

Measure the fluorescence of the product.

-

Calculate the percent inhibition for each concentration of GCS-IN-2 relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

In Vivo Evaluation of GCS-IN-2 in Mice

This protocol assesses the ability of GCS-IN-2 to reduce GlcCer levels in plasma and brain tissue.

Materials:

-

C57BL/6J mice

-

GCS-IN-2 formulation for oral gavage (e.g., in 0.5% methylcellulose)

-

Vehicle control (0.5% methylcellulose)

-

Anesthesia (e.g., isoflurane)

-

Blood collection tubes (with anticoagulant)

-

Liquid nitrogen

-

Homogenizer

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

LC-MS/MS system for lipid analysis

Procedure:

-

Acclimate mice for at least one week before the experiment.

-

Divide mice into treatment groups (vehicle and different doses of GCS-IN-2).

-

Administer a single oral dose of GCS-IN-2 or vehicle to each mouse.

-

At a predetermined time point (e.g., 4 hours post-dose), anesthetize the mice.

-

Collect blood via cardiac puncture into anticoagulant-containing tubes.

-

Centrifuge the blood to separate plasma and store at -80°C.

-

Perfuse the mice with saline to remove blood from the organs.

-

Excise the cerebral cortex and immediately freeze it in liquid nitrogen. Store at -80°C.

-

For analysis, extract lipids from plasma and homogenized brain tissue using an appropriate method (e.g., Bligh-Dyer extraction).

-

Quantify GlcCer levels in the lipid extracts using a validated LC-MS/MS method.

-

Compare the GlcCer levels in the GCS-IN-2 treated groups to the vehicle control group to determine the percent reduction.

Experimental Workflow Diagram

Conclusion

GCS-IN-2 is a potent and specific inhibitor of glucosylceramide synthase with promising in vitro and in vivo activity. Its ability to penetrate the brain makes it a particularly interesting candidate for neurological disorders associated with glycosphingolipid accumulation. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug developers working with GCS-IN-2 and other GCS inhibitors. Further investigation into the long-term efficacy and safety of GCS-IN-2 is warranted to fully elucidate its therapeutic potential.

References

- 1. Glucosylceramide synthase and glycosphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glucosylceramide synthesis and synthase expression protect against ceramide-induced stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abmole.com [abmole.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of Brain-Penetrant Glucosylceramide Synthase Inhibitors with a Novel Pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Glucosylceramide synthase regulates the proliferation and apoptosis of liver cells in vitro by Bcl-2/Bax pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glucosylceramide synthase regulates the proliferation and apoptosis of liver cells in vitro by Bcl‑2/Bax pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]

- 12. scispace.com [scispace.com]

Technical Guide: Glucosylceramide Synthase-IN-2 Inhibition of Human GCS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Glucosylceramide synthase-IN-2 (GCS-IN-2), a potent inhibitor of human Glucosylceramide Synthase (GCS). The document details its inhibitory activity, the experimental protocols for its characterization, and its role within relevant signaling pathways.

Quantitative Data Summary

This compound, also known as compound T-690, is a potent, orally active, and brain-penetrant inhibitor of GCS.[1][2] Its inhibitory activity has been quantified against both human and mouse GCS, with the following IC50 values:

| Target Enzyme | Species | IC50 Value |

| Glucosylceramide Synthase (GCS) | Human | 15 nM[1][2] |

| Glucosylceramide Synthase (GCS) | Mouse | 190 nM[1][2] |

Table 1: IC50 values of this compound.

Kinetic studies have revealed that this compound exhibits a noncompetitive type of inhibition with respect to both C8-ceramide and UDP-glucose.[1][2]

Experimental Protocols

The determination of the IC50 value for GCS inhibitors like this compound typically involves a cell-free enzymatic assay using microsomal fractions as the source of GCS. The following is a detailed methodology synthesized from established protocols for measuring GCS activity.

Preparation of Microsomes

-

Cell Culture and Harvest: Grow cells known to express GCS (e.g., human cancer cell lines) in appropriate culture media until they reach logarithmic growth phase.[3] Harvest the cells by scraping or trypsinization.

-

Homogenization: Wash the cells with phosphate-buffered saline (PBS) and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, containing protease inhibitors like 1.0 µg/ml leupeptin, 10 µg/ml aprotinin, and 25 µM phenylmethylsulfonyl fluoride).[3] Homogenize the cell suspension by sonication on ice.[3]

-

Microsome Isolation: Perform a centrifugation of the cell homogenate at a high speed (e.g., 129,000 x g) for 60 minutes to pellet the microsomal fraction.[3]

-

Protein Quantification: Resuspend the microsomal pellet in an appropriate buffer and determine the protein concentration using a standard method, such as the bicinchoninic acid (BCA) assay.

Glucosylceramide Synthase (GCS) Activity Assay for IC50 Determination

This assay measures the enzymatic conversion of a ceramide substrate to glucosylceramide. The IC50 value is determined by measuring the inhibition of this reaction at various concentrations of the inhibitor.

Materials:

-

Microsomal protein preparation (enzyme source)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.01% Tween20)[4]

-

Substrates:

-

This compound at a range of concentrations

-

Control vehicle (e.g., DMSO)

-

Liposomes (e.g., composed of phosphatidylcholine and brain sulfatides) to deliver the lipid substrate[3]

-

Scintillation cocktail (if using radiolabeled substrate)

-

Thin-layer chromatography (TLC) plates and developing solvents

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, a defined amount of microsomal protein (e.g., 50 µg), and the liposomal ceramide substrate.[3]

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. For the control, add the vehicle (DMSO) only.[4] A no-enzyme control should also be included to determine the background signal.[4]

-

Enzyme Reaction Initiation: Start the enzymatic reaction by adding UDP-glucose (containing a tracer amount of [³H]UDP-glucose).

-

Incubation: Incubate the reaction mixture in a shaking water bath at 37°C for a specific duration (e.g., 60 minutes).[3]

-

Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture. Extract the lipids from the reaction mixture.

-

Product Separation: Separate the product, [³H]glucosylceramide, from the unreacted [³H]UDP-glucose and other lipids using thin-layer chromatography (TLC).

-

Quantification: Scrape the spots corresponding to glucosylceramide from the TLC plate and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of GCS activity for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

Alternatively, a label-free LC-MS/MS method can be employed to detect and quantify the formation of the glucosylceramide product.[5]

Signaling Pathways and Mechanism of Action

Glucosylceramide synthase is a pivotal enzyme in sphingolipid metabolism. It catalyzes the first step in the synthesis of most glycosphingolipids by transferring a glucose molecule from UDP-glucose to ceramide.[6][7] This action has significant downstream consequences on cellular signaling.

Role of GCS in Cellular Signaling

Ceramide is a pro-apoptotic lipid, and its accumulation can trigger cell death.[7][8] By converting ceramide to glucosylceramide, GCS reduces the intracellular levels of ceramide, thereby promoting cell survival and proliferation.[8][9] The product, glucosylceramide, is the precursor for a vast array of complex glycosphingolipids that are involved in cell-cell recognition, signal transduction, and modulation of membrane protein function.[6]

In the context of cancer, overexpression of GCS has been linked to multidrug resistance.[6][9] Increased GCS activity can lead to higher levels of glycosphingolipids that activate signaling pathways (e.g., through c-Src kinase) promoting the expression of drug efflux pumps like P-glycoprotein (MDR1).[9]

Mechanism of Action of this compound

This compound acts as a noncompetitive inhibitor of GCS.[1][2] This means it binds to a site on the enzyme that is distinct from the binding sites for the substrates, ceramide and UDP-glucose. By inhibiting GCS, this compound prevents the conversion of ceramide to glucosylceramide. This leads to an accumulation of ceramide, which can induce apoptosis, and a decrease in the synthesis of downstream glycosphingolipids, which can sensitize cells to chemotherapeutic agents.

Visualizations

Signaling Pathway of Glucosylceramide Synthase

Caption: Glucosylceramide Synthase Signaling Pathway.

Experimental Workflow for IC50 Determination

Caption: Workflow for GCS IC50 Determination.

References

- 1. Glucosylceramide synthase regulates the proliferation and apoptosis of liver cells in vitro by Bcl-2/Bax pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a Label-Free LC-MS/MS-Based Glucosylceramide Synthase Assay and Its Application to Inhibitors Screening for Ceramide-Related Diseases -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 6. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucosylceramide synthase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Brain-Penetrant Properties of Glucosylceramide Synthase-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of glycosphingolipids, catalyzing the transfer of glucose from UDP-glucose to ceramide. This initial step initiates a cascade leading to the formation of a diverse array of complex glycosphingolipids. The accumulation of these lipids is implicated in the pathophysiology of several lysosomal storage disorders, including Gaucher and Fabry diseases. Furthermore, emerging evidence suggests a role for GCS in neurodegenerative conditions such as Parkinson's disease. Consequently, the development of potent and brain-penetrant GCS inhibitors is a key therapeutic strategy for addressing the neurological manifestations of these diseases.

Glucosylceramide synthase-IN-2 (also known as T-690) is a novel, potent, and orally active GCS inhibitor that has demonstrated the ability to cross the blood-brain barrier (BBB).[1] This technical guide provides a comprehensive overview of the brain-penetrant properties of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacokinetic and pharmacodynamic properties of this compound.

Table 1: In Vitro Activity and Physicochemical Properties

| Parameter | Value | Species/Assay Conditions |

| IC₅₀ (GCS Enzymatic Assay) | 15 nM | Human |

| 190 nM | Mouse | |

| EC₅₀ (Cellular Assay) | 4.4 nM | Gaucher Disease Patient Fibroblasts |

| Log D | 2.42 | pH 7.4 |

Table 2: In Vitro ADME Properties

| Parameter | Value | Assay Conditions |

| Metabolic Stability (HLM CLint) | < 1 µL/min/mg protein | Human Liver Microsomes |

| Metabolic Stability (MLM CLint) | 1 µL/min/mg protein | Mouse Liver Microsomes |

| MDR1 Efflux Ratio (Papp, B to A / A to B) | 2.3 | MDR1-transfected MDCK cells |

Table 3: In Vivo Pharmacokinetics in Mice (5 mg/kg, oral administration)

| Parameter | Plasma |

| Cₘₐₓ | 416 ng/mL |

| Tₘₐₓ | 0.5 h |

| AUC | 639 ng·h/mL |

| Bioavailability (BA) | 31% |

Table 4: Brain Penetration in Mice

| Parameter | Value | Dosing |

| Unbound Brain Concentration (Cu,brain) | 0.21 µM | 30 mg/kg, 1 h post-dose |

| Brain/Plasma Unbound Concentration Ratio (Kpuu,brain) | 0.26 |

Signaling Pathway

Glucosylceramide synthase plays a crucial role in the sphingolipid metabolism pathway. The following diagram illustrates the position of GCS and the consequence of its inhibition.

Caption: Glucosylceramide Synthase (GCS) in the Sphingolipid Biosynthesis Pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Glucosylceramide Synthase (GCS) Enzymatic Assay

This assay quantifies the in vitro potency of this compound against human and mouse GCS.

-

Enzyme Source: Microsomes prepared from cells overexpressing human or mouse GCS.

-

Substrates:

-

Ceramide (C8-ceramide)

-

UDP-glucose (radiolabeled, e.g., with ¹⁴C)

-

-

Assay Buffer: Phosphate buffer (pH 7.4) containing relevant salts (e.g., MgCl₂).

-

Procedure:

-

Prepare a reaction mixture containing the enzyme source, assay buffer, and varying concentrations of this compound (or vehicle control).

-

Pre-incubate the mixture at 37°C.

-

Initiate the enzymatic reaction by adding the substrates (C8-ceramide and radiolabeled UDP-glucose).

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., chloroform/methanol mixture).

-

Extract the lipids.

-

Separate the radiolabeled glucosylceramide product from the unreacted UDP-glucose using thin-layer chromatography (TLC) or another suitable chromatographic method.

-

Quantify the amount of product formed using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of the inhibitor and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

MDR1-MDCK Permeability Assay

This in vitro assay assesses the potential of a compound to be a substrate for the P-glycoprotein (P-gp/MDR1) efflux transporter, a key component of the blood-brain barrier.

-

Cell Line: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene.

-

Culture System: Cells are seeded on a semi-permeable membrane in a Transwell® system and cultured to form a confluent monolayer.

-

Procedure:

-

Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

For the apical-to-basolateral (A-to-B) permeability assessment, add the test compound (this compound) to the apical (donor) chamber.

-

For the basolateral-to-apical (B-to-A) permeability assessment, add the test compound to the basolateral (donor) chamber.

-

Incubate the plates at 37°C.

-

At specified time points, collect samples from the receiver chamber.

-

Quantify the concentration of the test compound in the donor and receiver samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) for both directions.

-

The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio ≥ 2 suggests that the compound is a substrate for P-gp.

-

Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.

-

Materials:

-

Pooled human or mouse liver microsomes.

-

NADPH regenerating system (cofactor for many metabolic reactions).

-

Phosphate buffer (pH 7.4).

-

-

Procedure:

-

Prepare a reaction mixture containing liver microsomes, buffer, and the test compound.

-

Pre-warm the mixture to 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

-

Plot the natural logarithm of the percentage of the remaining compound against time.

-

The slope of the linear regression gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

-

In Vivo Pharmacokinetic and Brain Penetration Study in Mice

This study determines the pharmacokinetic profile and brain exposure of this compound following oral administration in mice.

-

Animal Model: C57BL/6J mice.

-

Dosing:

-

A single oral gavage of this compound formulated in a suitable vehicle.

-

-

Sample Collection:

-

At predetermined time points post-dosing, collect blood samples (via cardiac puncture or another appropriate method) into tubes containing an anticoagulant. Centrifuge to obtain plasma.

-

Following blood collection, perfuse the animals with saline to remove blood from the brain.

-

Excise the brain tissue.

-

-

Sample Processing:

-

Homogenize the brain tissue in a suitable buffer.

-

Extract the drug from plasma and brain homogenate samples using protein precipitation or liquid-liquid extraction.

-

-

Analysis:

-

Quantify the concentration of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate pharmacokinetic parameters for plasma (Cₘₐₓ, Tₘₐₓ, AUC) using appropriate software.

-

Determine the brain concentration at each time point.

-

Calculate the unbound brain concentration (Cu,brain) by correcting for brain tissue binding.

-

Calculate the brain-to-plasma unbound concentration ratio (Kpuu,brain) to assess the extent of brain penetration.

-

Experimental Workflow Visualization

The following diagram outlines the typical experimental workflow for assessing the brain-penetrant properties of a GCS inhibitor like this compound.

Caption: Workflow for Evaluating Brain-Penetrant GCS Inhibitors.

Conclusion

This compound is a potent GCS inhibitor with favorable in vitro ADME properties and demonstrated brain penetration in preclinical models. The quantitative data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working on GCS inhibitors for neurological disorders. The ability of this compound to achieve significant concentrations in the brain underscores its potential as a therapeutic candidate for diseases characterized by glycosphingolipid accumulation in the central nervous system. Further investigation into its efficacy and safety in relevant disease models is warranted.

References

Glucosylceramide Synthase-IN-2 (T-690): A Technical Guide for Gaucher's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gaucher's disease is an autosomal recessive lysosomal storage disorder characterized by a deficiency in the enzyme glucocerebrosidase (GBA). This deficiency leads to the accumulation of its substrate, glucosylceramide (GlcCer), primarily within macrophages, which become engorged and are referred to as Gaucher cells. These cells infiltrate various organs, leading to a wide range of clinical manifestations, including hepatosplenomegaly, skeletal abnormalities, and, in neuronopathic forms, severe neurological damage. One of the key therapeutic strategies for Gaucher's disease is substrate reduction therapy (SRT), which aims to decrease the production of GlcCer. Glucosylceramide synthase (GCS), the enzyme responsible for the synthesis of GlcCer from ceramide and UDP-glucose, is a prime target for SRT.

This technical guide focuses on Glucosylceramide synthase-IN-2 (also known as compound T-690), a potent, orally active, and brain-penetrant inhibitor of GCS. Its ability to cross the blood-brain barrier makes it a promising candidate for investigating the treatment of neuronopathic forms of Gaucher's disease. This document provides a comprehensive overview of its biochemical properties, experimental protocols, and the relevant biological pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (T-690).

| Parameter | Value | Species | Reference |

| IC50 | 15 nM | Human | |

| IC50 | 190 nM | Mouse |

Table 1: In Vitro Efficacy of this compound

| Parameter | Dose (p.o.) | Effect | Model | Reference |

| Plasma GlcCer Reduction | 30, 100, 300 mg/kg | Dose-dependent reduction | C57BL/6J mice | |

| Cerebral Cortex GlcCer Reduction | 30, 100, 300 mg/kg | Dose-dependent reduction | C57BL/6J mice | |

| Cmax | 5 mg/kg | 416 ng/mL | Not specified | |

| Oral Bioavailability (BA) | Not specified | 31% | Not specified | |

| Brain Exposure (Cu,brain) | 30 mg/kg (1 h post-dose) | 0.21 µM | Not specified |

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound

| Parameter | Value | Substrates | Reference |

| Inhibition Type | Noncompetitive | C8-ceramide and UDP-glucose |

Table 3: Mechanism of Action of this compound

Signaling and Pathophysiological Pathways

The following diagrams illustrate the biochemical pathway of GlcCer metabolism and the pathophysiology of Gaucher's disease, highlighting the role of GCS and the intervention point of its inhibitors.

In-Depth Technical Guide: Noncompetitive Inhibition Kinetics of Glucosylceramide Synthase-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of most glycosphingolipids, catalyzing the transfer of glucose from UDP-glucose to ceramide. Its role in cellular processes, including proliferation and apoptosis, has made it a significant target in drug development, particularly in oncology and for lysosomal storage disorders. This technical guide focuses on the noncompetitive inhibition kinetics of a potent and specific GCS inhibitor, Glucosylceramide synthase-IN-2 (also known as compound T-690). We provide a summary of its known quantitative inhibitory data, a detailed representative experimental protocol for assessing its kinetic profile, and visualizations of key signaling pathways modulated by GCS inhibition.

Quantitative Inhibition Data

This compound is a potent, brain-penetrant, and orally active inhibitor of Glucosylceramide synthase.[1] It demonstrates a noncompetitive mode of inhibition with respect to both of the enzyme's substrates, C8-ceramide and UDP-glucose.[1] The available quantitative data for this inhibitor is summarized in the table below.

| Inhibitor | Target Enzyme | IC50 (nM) | Inhibition Type | Substrates |

| This compound | Human GCS | 15 | Noncompetitive | C8-ceramide, UDP-glucose |

| (Compound T-690) | Mouse GCS | 190 | Noncompetitive | C8-ceramide, UDP-glucose |

Experimental Protocol: In Vitro GCS Inhibition Assay

The following is a representative, detailed protocol for determining the noncompetitive inhibition kinetics of this compound. This method is adapted from established GCS activity assays utilizing a fluorescent ceramide analog.

Objective: To determine the IC50 and confirm the noncompetitive inhibition mechanism of this compound against human Glucosylceramide synthase.

Materials:

-

Recombinant human Glucosylceramide synthase (GCS)

-

This compound

-

NBD C6-ceramide (fluorescent substrate)

-

UDP-glucose (substrate)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

HEPES buffer

-

Dithiothreitol (DTT)

-

Magnesium Chloride (MgCl2)

-

Chloroform

-

Methanol

-

High-Performance Thin-Layer Chromatography (HPTLC) plates (silica gel)

-

Fluorescence plate reader or HPTLC scanner

Procedure:

-

Preparation of Reagents:

-

Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT and 25 mM MgCl2.

-

Substrate Solution: Prepare a stock solution of NBD C6-ceramide in ethanol. For the assay, complex the NBD C6-ceramide with fatty acid-free BSA in the assay buffer to the desired final concentrations.

-

Co-substrate Solution: Prepare a stock solution of UDP-glucose in assay buffer.

-

Inhibitor Solutions: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.

-

-

Enzyme Assay:

-

The reaction is typically carried out in a total volume of 100 µL in a microcentrifuge tube.

-

To each tube, add the appropriate concentration of this compound.

-

Add the GCS enzyme to the assay buffer.

-

To initiate the reaction, add the NBD C6-ceramide/BSA complex and UDP-glucose. For kinetic analysis, vary the concentration of one substrate while keeping the other constant.

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding 400 µL of a chloroform:methanol (2:1, v/v) mixture.

-

-

Lipid Extraction and Analysis:

-

Vortex the tubes vigorously and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

Re-dissolve the lipid extract in a small volume of chloroform:methanol (1:1, v/v).

-

Spot the samples onto an HPTLC plate.

-

Develop the HPTLC plate using a suitable solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v) to separate the NBD C6-glucosylceramide product from the unreacted NBD C6-ceramide substrate.

-

Visualize and quantify the fluorescent spots using a fluorescence scanner.

-

-

Data Analysis:

-

Calculate the amount of product formed based on a standard curve of NBD C6-glucosylceramide.

-

Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

-

To determine the mode of inhibition, perform the assay with varying concentrations of one substrate (e.g., NBD C6-ceramide) at several fixed concentrations of this compound.

-

Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]). For noncompetitive inhibition, the Vmax will decrease with increasing inhibitor concentration, while the Km will remain unchanged.

-

Signaling Pathways and Experimental Workflows

Inhibition of Glucosylceramide synthase has significant downstream effects on cellular signaling, primarily by altering the balance of ceramide and glycosphingolipids.

GCS Inhibition and the Bcl-2/Bax Apoptotic Pathway

Inhibition of GCS can lead to an accumulation of its substrate, ceramide. Elevated ceramide levels are known to induce apoptosis. One of the key pathways affected is the Bcl-2 family of proteins, which regulate the intrinsic apoptotic pathway. GCS inhibition can lead to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[2] This shift in the Bcl-2/Bax ratio promotes the release of cytochrome c from the mitochondria, leading to caspase activation and ultimately, apoptosis.[2]

Caption: GCS inhibition leads to ceramide accumulation, altering the Bcl-2/Bax ratio and inducing apoptosis.

GCS and the cSrc/β-catenin Signaling Pathway in Multidrug Resistance

GCS is implicated in multidrug resistance (MDR) in cancer cells. The synthesis of certain glycosphingolipids, such as globotriaosylceramide (Gb3), which are downstream products of GCS activity, can activate the c-Src tyrosine kinase. Activated c-Src can then lead to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator for genes involved in MDR, such as MDR1. Inhibition of GCS can therefore reverse this process and sensitize cancer cells to chemotherapy.

Caption: GCS activity can promote multidrug resistance via the cSrc/β-catenin signaling pathway.

Experimental Workflow for GCS Inhibition Analysis

The overall workflow for analyzing the noncompetitive inhibition kinetics of a GCS inhibitor is a multi-step process that begins with reagent preparation and culminates in detailed data analysis.

References

The Role of Glucosylceramide Synthase-IN-2 in Glycosphingolipid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of most glycosphingolipids (GSLs), catalyzing the transfer of glucose from UDP-glucose to ceramide. This initial step is critical for the formation of a vast array of complex GSLs that play crucial roles in cell structure, signaling, and recognition. Dysregulation of GCS activity is implicated in various pathologies, including lysosomal storage disorders like Gaucher disease, making it a compelling target for therapeutic intervention. Glucosylceramide synthase-IN-2 (also known as T-690) is a potent, orally active, and brain-penetrant inhibitor of GCS. This technical guide provides an in-depth overview of the role of this compound in the inhibition of glycosphingolipid synthesis, presenting key quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to Glycosphingolipid Synthesis and Glucosylceramide Synthase

Glycosphingolipids are a class of lipids containing a carbohydrate moiety linked to a ceramide backbone. The synthesis of the majority of GSLs is initiated by the enzymatic action of Glucosylceramide synthase (GCS, EC 2.4.1.80), which catalyzes the formation of glucosylceramide (GlcCer) from ceramide and UDP-glucose. This reaction is the committed step for the production of hundreds of different GSLs.

The synthesis of GlcCer occurs on the cytosolic face of the Golgi apparatus. Ceramide, synthesized in the endoplasmic reticulum, is transported to the Golgi where GCS facilitates its glucosylation. The resulting GlcCer can then be further glycosylated by various glycosyltransferases within the Golgi lumen to form more complex GSLs, such as lactosylceramide, gangliosides, and globosides.

Given its central role, the inhibition of GCS presents a therapeutic strategy for diseases characterized by the accumulation of GSLs. By blocking the initial step of the pathway, GCS inhibitors can effectively reduce the overall burden of these complex lipids.

This compound (T-690): A Potent GCS Inhibitor

This compound (T-690) is a small molecule inhibitor designed to target GCS. It has demonstrated high potency and favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier, making it a valuable tool for both research and potential therapeutic development for neurological indications.

Mechanism of Action

This compound acts as a noncompetitive inhibitor of GCS with respect to both C8-ceramide and UDP-glucose[1]. This indicates that it binds to a site on the enzyme that is distinct from the active sites for these substrates.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound [1]

| Target | IC50 (nM) |

| Human GCS | 15 |

| Mouse GCS | 190 |

Table 2: In Vivo Pharmacological Effects of this compound in C57BL/6J Mice [1]

| Tissue | Dosage (mg/kg, p.o.) | GlcCer Reduction |

| Plasma | 30 | Dose-dependent |

| Plasma | 100 | Dose-dependent |

| Plasma | 300 | Dose-dependent |

| Cerebral Cortex | 30 | Dose-dependent |

| Cerebral Cortex | 100 | Dose-dependent |

| Cerebral Cortex | 300 | Dose-dependent |

Table 3: Pharmacokinetic Properties of this compound in Mice [1]

| Parameter | Value |

| Cmax (5 mg/kg, p.o.) | 416 ng/mL |

| Oral Bioavailability (BA) | 31% |

| Brain Exposure (Cu,brain at 30 mg/kg, 1h) | 0.21 µM |

Signaling Pathway

The inhibition of GCS by this compound directly impacts the glycosphingolipid synthesis pathway, leading to a reduction in the production of GlcCer and all downstream GSLs.

References

Methodological & Application

Application Notes and Protocols for Glucosylceramide Synthase-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosylceramide synthase (GCS) is a pivotal enzyme in sphingolipid metabolism, catalyzing the transfer of glucose from UDP-glucose to ceramide, the first committed step in the biosynthesis of most glycosphingolipids. GCS plays a crucial role in various cellular processes, including proliferation, apoptosis, and drug resistance. Its dysregulation has been implicated in numerous diseases, making it an attractive therapeutic target. Glucosylceramide synthase-IN-2 (GCS-IN-2) is a potent and orally active inhibitor of GCS, demonstrating significant potential for research and therapeutic applications. These application notes provide detailed protocols for the utilization of GCS-IN-2 in enzymatic and cell-based assays, as well as in vivo studies, to investigate the function of GCS and the therapeutic potential of its inhibition.

Quantitative Data

The following tables summarize the key quantitative data for this compound, facilitating experimental design and data comparison.

Table 1: In Vitro Efficacy of this compound

| Parameter | Species | Value | Reference |

| IC₅₀ | Human GCS | 15 nM | [1][2] |

| IC₅₀ | Mouse GCS | 190 nM | [1][2] |

| Inhibition Type | - | Noncompetitive with C8-ceramide and UDP-glucose | [1][2] |

| SERT Inhibitory Activity (IC₅₀) | - | >10 µM | [1] |

| GCase Activity (EC₅₀) | - | >300 µM | [1] |

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in Mice

| Parameter | Dosing | Value | Species | Reference |

| Effect on GlcCer | 30, 100, 300 mg/kg (p.o.) | Dose-dependent reduction in plasma and cerebral cortex | C57BL/6J mice | [1] |

| Cₘₐₓ | 5 mg/kg (p.o.) | 416 ng/mL | Mice | [1] |

| Oral Bioavailability (BA) | - | 31% | Mice | [1] |

| Brain Exposure (Cu,brain) | 30 mg/kg (1 h) | 0.21 µM | Mice | [1] |

Signaling Pathway

The inhibition of Glucosylceramide synthase by this compound has significant downstream effects on multiple signaling pathways implicated in cancer and metabolic diseases. The diagram below illustrates the central role of GCS and the consequences of its inhibition.

References

Application Notes and Protocols for Glucosylceramide Synthase-IN-2 in Murine In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of Glucosylceramide synthase-IN-2 (also known as T-690), a potent, orally active, and brain-penetrant inhibitor of glucosylceramide synthase (GCS). This document details its use in mouse models, summarizing key quantitative data and providing detailed experimental protocols to guide preclinical research in areas such as lysosomal storage disorders, neurodegenerative diseases, and oncology.

Introduction

Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of most glycosphingolipids, catalyzing the transfer of glucose to ceramide to form glucosylceramide (GlcCer).[1][2] Dysregulation of GCS and the subsequent accumulation of its substrates are implicated in the pathophysiology of various diseases, including Gaucher disease.[3][4][5] this compound is a small molecule inhibitor of GCS with demonstrated efficacy in reducing GlcCer levels in both peripheral tissues and the central nervous system in mice.[6] Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the role of GCS in neurological disorders.[5][6]

Data Presentation

In Vitro Potency of this compound

| Target | IC₅₀ (nM) | Inhibition Type | Reference |

| Human GCS | 15 | Noncompetitive with C8-ceramide and UDP-glucose | [2] |

| Mouse GCS | 190 | Noncompetitive with C8-ceramide and UDP-glucose | [2] |

In Vivo Pharmacokinetics of this compound in Mice

| Parameter | Value | Dosing | Reference |

| Cₘₐₓ | 416 ng/mL | 5 mg/kg, p.o. | [6] |

| Oral Bioavailability (BA) | 31% | 5 mg/kg, p.o. | [6] |

| Brain Exposure (Cᵤ,brain) | 0.21 µM | 30 mg/kg, p.o. (1 h post-dose) | [6] |

| Brain Penetration (Kₚ,ᵤᵤ,brain) | 0.26 | Not specified | [6] |

In Vivo Pharmacodynamics of this compound in C57BL/6J Mice

| Dose (mg/kg, p.o.) | Tissue | % GlcCer Reduction | Reference |

| 30 | Plasma | Dose-dependent reduction | [6] |

| 100 | Plasma | Dose-dependent reduction | [6] |

| 300 | Plasma | Dose-dependent reduction | [6] |

| 30 | Cerebral Cortex | Dose-dependent reduction | [6] |

| 100 | Cerebral Cortex | Dose-dependent reduction | [6] |

| 300 | Cerebral Cortex | Dose-dependent reduction | [6] |

Signaling Pathway

Caption: Inhibition of Glucosylceramide Synthase by this compound.

Experimental Protocols

Protocol 1: Oral Administration of this compound in Mice

Objective: To administer this compound orally to mice for in vivo studies.

Materials:

-

This compound (powder)

-

Vehicle (e.g., Corn oil, 0.5% methylcellulose (B11928114) in water)

-

Weighing scale

-

Vortex mixer

-

Sonicator (optional)

-

Oral gavage needles (20-22 gauge, ball-tipped)

-

Syringes (1 mL)

-

Animal restraining device (optional)

Procedure:

-

Preparation of Dosing Solution:

-

Calculate the required amount of this compound based on the desired dose (e.g., 30, 100, or 300 mg/kg) and the number and weight of the mice.

-

Weigh the calculated amount of the compound.

-

Suspend the powder in the chosen vehicle at the desired final concentration (e.g., for a 20g mouse receiving a 0.2 mL volume, a 30 mg/kg dose requires a 3 mg/mL solution).

-

Vortex the suspension thoroughly to ensure uniformity. Sonication can be used to aid in creating a homogenous suspension. Prepare fresh daily.

-

-

Animal Handling and Dosing:

-

Weigh each mouse to determine the precise volume of the dosing solution to be administered.

-

Gently restrain the mouse, for example, by the scruff of the neck, to immobilize its head.

-

Carefully insert the oral gavage needle into the diastema (the gap between the incisors and molars) and pass it along the roof of the mouth towards the esophagus. The mouse should swallow the tube as it is advanced.

-

Slowly administer the calculated volume of the this compound suspension.

-

Withdraw the gavage needle gently and return the mouse to its cage.

-

Monitor the animal for any signs of distress post-administration.

-

Protocol 2: Assessment of Glucosylceramide Reduction in Mouse Tissues

Objective: To quantify the reduction of GlcCer in plasma and brain tissue following treatment with this compound.

Materials:

-

Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

-

Blood collection tubes (e.g., EDTA-coated)

-

Surgical instruments for dissection

-

Phosphate-buffered saline (PBS), ice-cold

-

Liquid nitrogen or dry ice

-

Homogenizer (e.g., bead beater, Dounce homogenizer)

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

Centrifuge

-

Nitrogen evaporator

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

Procedure:

-

Sample Collection:

-

Anesthetize the mouse at the desired time point post-dosing.

-

Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C.

-

Perfuse the mouse transcardially with ice-cold PBS to remove blood from the tissues.

-

Dissect the brain and other tissues of interest. Quickly rinse with ice-cold PBS, blot dry, and snap-freeze in liquid nitrogen or on dry ice. Store tissues at -80°C until analysis.

-

-

Lipid Extraction:

-

For brain tissue, weigh a portion of the frozen tissue and homogenize it in a suitable buffer.

-

Perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch method with a chloroform/methanol mixture.

-

Centrifuge to separate the organic and aqueous phases. Collect the lower organic phase containing the lipids.

-

Dry the extracted lipids under a stream of nitrogen.

-

-

GlcCer Quantification by HPLC-MS:

-

Reconstitute the dried lipid extract in a suitable solvent for HPLC-MS analysis.

-

Analyze the samples using a validated HPLC-MS method for the quantification of GlcCer. Use an appropriate internal standard for accurate quantification.

-

Compare the GlcCer levels in the treated groups to the vehicle-treated control group to determine the percentage of reduction.

-

Experimental Workflow

Caption: General workflow for in vivo studies of this compound in mice.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | TargetMol [targetmol.com]

- 3. Inhibition of UDP-glucosylceramide synthase in mice prevents Gaucher disease-associated B-cell malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A specific and potent inhibitor of glucosylceramide synthase for substrate inhibition therapy of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new brain-penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Glucosylceramide Synthase-IN-2 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of most glycosphingolipids, catalyzing the transfer of glucose from UDP-glucose to ceramide. This initial step is crucial for the formation of a vast array of complex glycosphingolipids that play significant roles in cellular processes such as signal transduction, cell-cell recognition, and membrane stability. Inhibition of GCS has emerged as a promising therapeutic strategy for various diseases, including certain cancers and lysosomal storage disorders like Gaucher disease.

Glucosylceramide synthase-IN-2 (also known as T-690) is a potent, orally active, and brain-penetrant inhibitor of GCS.[1] Its ability to modulate the synthesis of glucosylceramide makes it a valuable tool for studying the roles of glycosphingolipids in cellular functions and for the development of novel therapeutics. These application notes provide detailed protocols for the preparation and use of this compound in cell-based assays, enabling researchers to effectively investigate its biological effects.

Product Information

Chemical Name: this compound (T-690) Mechanism of Action: Potent inhibitor of Glucosylceramide synthase (GCS).[1] It exhibits noncompetitive inhibition with respect to C8-ceramide and UDP-glucose.[1]

Quantitative Data Summary

A summary of the reported inhibitory concentrations (IC50) for this compound is provided in the table below for easy reference and comparison.

| Target Species | Enzyme | IC50 | Reference |

| Human | Glucosylceramide synthase (GCS) | 15 nM | [1] |

| Mouse | Glucosylceramide synthase (GCS) | 190 nM | [1] |

Signaling Pathway of GCS Inhibition

Inhibition of Glucosylceramide synthase by this compound blocks the conversion of ceramide to glucosylceramide, the initial and rate-limiting step in the biosynthesis of most glycosphingolipids. This leads to an accumulation of ceramide and a reduction in downstream glycosphingolipids. Ceramide itself is a bioactive lipid that can act as a second messenger in various signaling pathways, often leading to the induction of apoptosis and cell cycle arrest. Furthermore, depletion of downstream glycosphingolipids can affect signaling pathways where these molecules are involved, such as the ERK signaling pathway.

Caption: Mechanism of Action of this compound.

Experimental Protocols

Preparation of Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for later use in various cell-based assays.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Bring the vial of this compound powder to room temperature before opening.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound in cell culture grade DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.

-

Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C for 10-15 minutes) may be applied if necessary.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Note: Always handle the compound and DMSO in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the stock solution to prepare working concentrations for treating cells in culture.

Caption: Experimental Workflow for Cell-Based Assays.

Materials:

-

10 mM stock solution of this compound in DMSO

-

Complete cell culture medium (pre-warmed to 37°C)

-

Sterile tubes for dilution

Procedure:

-

Thaw an aliquot of the 10 mM stock solution at room temperature.

-

Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.

-

It is recommended to prepare an intermediate dilution first to minimize the final concentration of DMSO in the culture. For example, to achieve a final concentration of 10 µM, dilute the 10 mM stock 1:100 in culture medium to get a 100 µM intermediate solution. Then, add 1/10th volume of this intermediate solution to the cells.

-

The final concentration of DMSO in the cell culture should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

-

Add the appropriate volume of the final working solution to the cells in the culture plate. Gently mix the plate to ensure even distribution of the compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to establish the optimal, non-lethal concentration (e.g., IC10) for subsequent functional assays.

Materials:

-

Cells of interest (e.g., IGROV1, BG1, HT29, T47D human cancer cell lines)

-

96-well cell culture plates

-

This compound working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC10 and IC50 values.

GCS Activity Assay using a Fluorescent Substrate

This protocol allows for the direct measurement of GCS activity within cells by monitoring the conversion of a fluorescent ceramide analog to glucosylceramide. This assay can be used to confirm the inhibitory effect of this compound.

Materials:

-

Cells of interest

-

This compound

-

NBD C6-ceramide (fluorescent ceramide analog)

-

Thin-layer chromatography (TLC) plates

-

TLC developing chamber and solvents

-

Fluorescence imaging system or plate reader

Procedure:

-

Culture cells to 70-80% confluency in appropriate culture vessels.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 4 hours).

-

Incubate the cells with a medium containing NBD C6-ceramide (e.g., 5-10 µM) for 1-2 hours at 37°C.[2]

-

Wash the cells with ice-cold PBS to remove excess fluorescent substrate.

-

Lyse the cells and extract the lipids using an appropriate solvent system (e.g., chloroform:methanol).

-

Spot the lipid extracts onto a TLC plate and develop the chromatogram using a suitable solvent system to separate NBD C6-ceramide from its glycosylated product.

-

Visualize the fluorescent spots using a fluorescence imaging system and quantify the intensity of the spots corresponding to NBD C6-ceramide and NBD C6-glucosylceramide.

-

Calculate the GCS activity as the percentage of converted NBD C6-glucosylceramide relative to the total fluorescent lipid.

Safety and Handling

This compound is for research use only. As with any chemical compound, appropriate safety precautions should be taken.

-